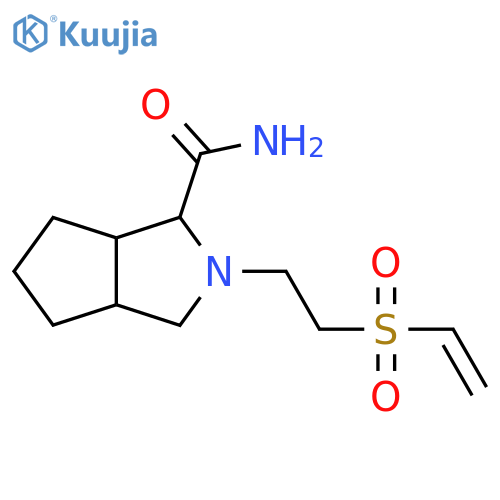Cas no 2305270-85-1 (2-2-(ethenesulfonyl)ethyl-octahydrocyclopentacpyrrole-1-carboxamide)

2-2-(ethenesulfonyl)ethyl-octahydrocyclopentacpyrrole-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-[2-(Ethenylsulfonyl)ethyl]octahydrocyclopenta[c]pyrrole-1-carboxamide
- EN300-26580205
- 2-(2-Ethenylsulfonylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide
- 2305270-85-1
- Z3023941981
- 2-[2-(ethenesulfonyl)ethyl]-octahydrocyclopenta[c]pyrrole-1-carboxamide
- 2-2-(ethenesulfonyl)ethyl-octahydrocyclopentacpyrrole-1-carboxamide
-
- インチ: 1S/C12H20N2O3S/c1-2-18(16,17)7-6-14-8-9-4-3-5-10(9)11(14)12(13)15/h2,9-11H,1,3-8H2,(H2,13,15)
- InChIKey: WDXBKKWLLRJYNM-UHFFFAOYSA-N
- ほほえんだ: S(C=C)(CCN1CC2CCCC2C1C(N)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 272.11946368g/mol
- どういたいしつりょう: 272.11946368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 441
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 88.8Ų
2-2-(ethenesulfonyl)ethyl-octahydrocyclopentacpyrrole-1-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26580205-0.05g |
2-[2-(ethenesulfonyl)ethyl]-octahydrocyclopenta[c]pyrrole-1-carboxamide |
2305270-85-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-2-(ethenesulfonyl)ethyl-octahydrocyclopentacpyrrole-1-carboxamide 関連文献
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
2-2-(ethenesulfonyl)ethyl-octahydrocyclopentacpyrrole-1-carboxamideに関する追加情報
Introduction to 2-2-(ethenesulfonyl)ethyl-octahydrocyclopentacpyrrole-1-carboxamide (CAS No. 2305270-85-1)
2-2-(ethenesulfonyl)ethyl-octahydrocyclopentacpyrrole-1-carboxamide (CAS No. 2305270-85-1) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular architecture, belongs to a class of molecules known for their potential applications in drug discovery and development. The presence of multiple functional groups, including an octahydrocyclopentacpyrrole core and an ethenesulfonyl substituent, makes it a subject of considerable interest for researchers exploring novel therapeutic agents.
The structure of this compound is pivotal in understanding its chemical properties and biological activities. The octahydrocyclopentacpyrrole moiety is a cyclic amine derivative that often serves as a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets in a highly specific manner. This scaffold is known to be present in several bioactive molecules, including those with anti-inflammatory, antiviral, and anticancer properties. The ethenesulfonyl group, on the other hand, introduces a polar and charged character to the molecule, which can influence its solubility, binding affinity, and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. These computational studies have been instrumental in identifying potential lead compounds for further optimization. In particular, the interactions between the ethenesulfonyl group and biological targets have been extensively studied using molecular dynamics simulations and docking algorithms. These studies suggest that this group can form critical hydrogen bonds and electrostatic interactions with key residues in target proteins, thereby modulating their activity.
The synthesis of 2-2-(ethenesulfonyl)ethyl-octahydrocyclopentacpyrrole-1-carboxamide presents a significant challenge due to the complexity of its structure. However, recent methodologies in organic synthesis have made it possible to construct such molecules with high efficiency and yield. One notable approach involves the use of transition metal-catalyzed reactions, which can facilitate the formation of complex cyclic frameworks under mild conditions. Additionally, modern techniques such as flow chemistry have been employed to improve scalability and reproducibility in the synthesis process.
In the realm of medicinal chemistry, this compound has been explored for its potential therapeutic applications. Preliminary studies have indicated that it may exhibit inhibitory activity against certain enzymes and receptors involved in pathological processes. For instance, the binding affinity of this molecule for specific protein targets has been assessed using enzyme-linked immunosorbent assays (ELISAs) and surface plasmon resonance (SPR) techniques. These experiments have provided valuable insights into the molecular interactions that govern its biological activity.
The pharmacokinetic properties of 2-2-(ethenesulfonyl)ethyl-octahydrocyclopentacpyrrole-1-carboxamide are also of great interest. Studies have been conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles using both in vitro and in vivo models. These studies have revealed that the compound exhibits favorable solubility and bioavailability characteristics, which are essential for its development into a viable drug candidate. Furthermore, preliminary toxicity assessments have shown that it is well-tolerated at therapeutic doses, suggesting a low risk of adverse effects.
One of the most exciting aspects of this compound is its potential role in addressing unmet medical needs. The biological activity observed in early-stage studies has prompted researchers to investigate its efficacy in animal models of disease. For example, studies have demonstrated its ability to modulate inflammatory pathways and reduce pathological symptoms in rodents. These findings are particularly promising given the increasing prevalence of chronic inflammatory diseases worldwide.
The development of novel therapeutic agents often requires collaboration across multiple disciplines, including chemistry, biology, pharmacology, and clinical medicine. The case of 2-2-(ethenesulfonyl)ethyl-octahydrocyclopentacpyrrole-1-carboxamide exemplifies this interdisciplinary approach. Chemists have played a crucial role in designing and synthesizing new molecules with tailored properties, while biologists have provided insights into their mechanisms of action at the molecular level. Pharmacologists have then translated these findings into preclinical models to assess their therapeutic potential.
As research continues to progress, it is anticipated that additional applications for this compound will be discovered. Advances in technologies such as high-throughput screening (HTS) and artificial intelligence (AI)-assisted drug discovery are likely to accelerate the identification of new lead compounds derived from similar scaffolds. Moreover, improvements in synthetic methodologies will enable researchers to access more diverse chemical space for drug development.
In conclusion,2-2-(ethenesulfonyl)ethyl-octahydrocyclopentacpyrrole-1-carboxamide (CAS No. 2305270-85-1) represents a significant advancement in pharmaceutical chemistry with considerable potential for therapeutic applications. Its complex structure and unique functional groups make it an attractive candidate for further investigation under various biomedical contexts.
2305270-85-1 (2-2-(ethenesulfonyl)ethyl-octahydrocyclopentacpyrrole-1-carboxamide) 関連製品
- 2137533-14-1(3-[5-(Chloromethyl)pyridin-3-yl]aniline)
- 1806010-64-9(6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde)
- 77532-95-7(5-Chloro-2-cyanocinnamic acid)
- 156232-24-5(5-(Benzyloxy)indolin-2-one)
- 2228620-65-1(4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole)
- 56406-45-2(4-Hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylic Acid)
- 938337-14-5(2-Amino-N-(3,5-dimethylphenyl)-acetamide)
- 849236-22-2(2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 578761-23-6(N-(4Z)-3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidenehydroxylamine)
- 338955-45-6(1-(3-CHLOROBENZYL)-2-OXO-5-PHENYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE)




